Luteone

Vue d'ensemble

Description

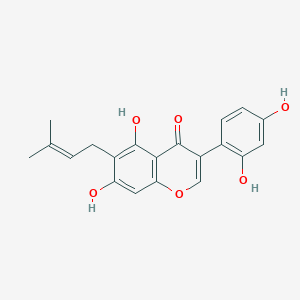

La lutéone est un composé d'isoflavone naturel de formule chimique C20H18O6 et d'une masse molaire de 354,35 g/mol . On le trouve dans des plantes telles que le lupin jaune (Lupinus luteus) et il possède une variété d'activités pharmacologiques, notamment des effets antibactériens, anti-inflammatoires, antioxydants, antitumoraux et antiviraux . La lutéone est une poudre cristalline blanche à jaune pâle au goût amer .

Méthodes De Préparation

La lutéone est généralement préparée par extraction des racines ou des graines du lupin jaune . Les méthodes d'extraction courantes comprennent :

Extraction à l'alcool : Utilisation d'éthanol ou de méthanol comme solvants.

Extraction à l'eau : Utilisation d'eau comme solvant.

Extraction assistée par ultrasons : Utilisation d'ultrasons pour améliorer le processus d'extraction.

Analyse Des Réactions Chimiques

La lutéone subit diverses réactions chimiques, notamment :

Oxydation : La lutéone peut être oxydée pour former différents produits en fonction de l'agent oxydant utilisé.

Réduction : Les réactions de réduction peuvent convertir la lutéone en ses alcools correspondants.

Substitution : La lutéone peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent le sulfate de diméthyle, le carbonate de potassium et le diazométhane . Les principaux produits formés à partir de ces réactions comprennent les dérivés triméthyléthers et autres isoflavones substituées .

Applications de la recherche scientifique

La lutéone possède une large gamme d'applications de recherche scientifique :

Chimie : Utilisée comme précurseur pour la synthèse d'autres isoflavones complexes.

Biologie : Étudiée pour son rôle dans les mécanismes de défense des plantes et ses propriétés antifongiques.

Industrie : Utilisée dans le développement de produits de santé et de cosmétiques en raison de ses propriétés bénéfiques.

Mécanisme d'action

La lutéone exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité antioxydante : La lutéone réagit avec les espèces réactives de l'oxygène, produisant des produits de dégradation biologiquement actifs.

Activité anti-inflammatoire : Elle inhibe la production de cytokines et d'enzymes pro-inflammatoires.

Activité antitumorale : La lutéone induit l'apoptose dans les cellules cancéreuses et inhibe leur prolifération.

Applications De Recherche Scientifique

Agricultural Applications

Antifungal Properties:

Luteone exhibits significant antifungal activity, making it a candidate for use in agricultural pest control. Research indicates that it can act as a pre-infectional resistance factor against fungal pathogens. This property suggests its potential as a natural pesticide or fungicide, reducing reliance on synthetic chemicals in crop protection .

Biopesticide Development:

Due to its antifungal properties, this compound could be developed into biopesticides. Biopesticides derived from natural products are increasingly favored for their environmental safety and effectiveness against pests without harming beneficial organisms .

Pharmaceutical Applications

Potential Health Benefits:

this compound has been studied for its health-promoting properties. It may possess antioxidant and anti-inflammatory effects, which are beneficial for human health. The presence of flavonoids like this compound in the diet is associated with various health benefits, including reduced risk of chronic diseases .

Research on Mechanisms:

Studies have shown that this compound may influence cellular pathways related to inflammation and oxidative stress. This opens avenues for further research into its therapeutic potential against diseases such as cancer and cardiovascular disorders .

Food Science Applications

Biomarker for Food Consumption:

this compound has been identified as a potential biomarker for the consumption of specific foods such as beans and pulses. Its presence in these foods can be used to assess dietary intake and nutritional studies .

Flavor and Nutritional Enhancement:

As a component of various legumes, this compound contributes to the flavor profile and nutritional value of these foods. Its antioxidant properties may enhance the overall health benefits of legume consumption .

Case Study 1: Antifungal Activity

A study conducted on the antifungal efficacy of this compound demonstrated its ability to inhibit the growth of several fungal species commonly affecting crops. The results indicated that this compound could serve as an effective natural fungicide with minimal toxicity to non-target organisms.

Case Study 2: Nutritional Assessment

In a dietary study involving participants consuming high amounts of legumes, this compound levels were measured as an indicator of dietary compliance. The findings suggested that this compound could reliably reflect legume consumption patterns, supporting its use in nutritional epidemiology.

Mécanisme D'action

Luteone exerts its effects through various molecular targets and pathways:

Antioxidant Activity: This compound reacts with active oxygen species, producing biologically active degradation products.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Antitumor Activity: This compound induces apoptosis in cancer cells and inhibits their proliferation.

Comparaison Avec Des Composés Similaires

La lutéone est similaire à d'autres isoflavones telles que la génistéine, la 2'-hydroxigénistéine et la wighteone . elle est unique en raison de sa structure chimique spécifique et de la présence d'un groupe prényle en position 6 . Cette singularité structurelle contribue à ses activités pharmacologiques distinctes et en fait un composé précieux pour diverses applications.

Des composés similaires comprennent :

- Génistéine

- 2'-Hydroxigénistéine

- Wighteone

- 2,3-Déhydrokievitone

- Parvisoflavones A et B

- Lupinisoflavones A et B .

Activité Biologique

Luteone, a prenylated isoflavone, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Overview of this compound

This compound is primarily derived from various plant sources and belongs to the class of compounds known as prenylated flavonoids. These compounds are characterized by the presence of one or more prenyl groups, which enhance their biological activity and bioavailability. This compound has been studied for its anti-inflammatory, anti-cancer, and antifungal properties, making it a compound of interest in pharmacological research.

Antifungal Properties

This compound exhibits significant antifungal activity. Research indicates that this compound can inhibit the growth of various fungal species, making it a potential candidate for developing natural fungicides. A study highlighted its efficacy against Candida albicans, demonstrating its potential in treating fungal infections .

Anti-inflammatory Effects

In addition to its antifungal properties, this compound has shown anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This activity suggests its potential use in managing inflammatory diseases .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. Studies have reported that this compound can inhibit tumor growth in vivo, particularly in breast and prostate cancer models .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound inhibits key enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : It affects various signaling pathways, including NF-kB and MAPK pathways, which are crucial in inflammation and cancer .

- Antioxidant Activity : this compound exhibits antioxidant properties that protect cells from oxidative stress, contributing to its anti-inflammatory and anticancer effects.

Case Studies

Several case studies have demonstrated the effectiveness of this compound:

- Antifungal Efficacy : A study evaluated the antifungal activity of this compound against Candida albicans and found that it significantly reduced fungal load in vitro and in vivo models.

- Anti-inflammatory Effects : In a clinical trial involving patients with rheumatoid arthritis, this compound supplementation led to reduced levels of inflammatory markers and improved clinical outcomes.

- Cancer Treatment : A preclinical study on breast cancer cells showed that this compound treatment resulted in a significant decrease in cell viability and induction of apoptosis compared to untreated controls.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antifungal | Inhibition of fungal growth | |

| Anti-inflammatory | COX-2 inhibition | |

| Anticancer | Induction of apoptosis |

Table 2: Case Study Outcomes

| Case Study | Condition | Outcome |

|---|---|---|

| Antifungal Study | Candida albicans | Significant reduction in fungal load |

| Inflammation Trial | Rheumatoid arthritis | Decreased inflammatory markers |

| Cancer Research | Breast cancer | Reduced cell viability; apoptosis induced |

Propriétés

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17-18(19(13)24)20(25)14(9-26-17)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPVAPMCVABQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194574 | |

| Record name | Luteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Luteone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41743-56-0 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUTEONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU3E0232IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Luteone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 - 227 °C | |

| Record name | Luteone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Luteone and where is it found?

A1: this compound, chemically known as 5,7,2′,4′-tetrahydroxy-6-(3,3-dimethylallyl)isoflavone, is a prenylated isoflavone primarily found in plants of the genus Lupinus (lupins). [, ] It was first isolated from the immature fruits of yellow lupin (Lupinus luteus). []

Q2: Does this compound possess any biological activities?

A2: Yes, this compound has demonstrated antifungal activity. [] Studies have shown its potential as a pre-infectional antifungal agent in lupin species. [] It's also suggested to play a role in the plant's defense mechanisms against fungal pathogens. [, , ]

Q3: How does the structure of this compound contribute to its antifungal activity?

A3: While the exact mechanism of action is still under investigation, the presence of the prenyl group at the C-6 position of the isoflavone skeleton is thought to be crucial for its antifungal activity. [, ] Modifications to this prenyl group can significantly impact its activity. [, , , ]

Q4: Can this compound be metabolized by fungi?

A4: Interestingly, fungi like Aspergillus flavus and Botrytis cinerea can metabolize this compound into various derivatives. [, , , ] This metabolic transformation often leads to a decrease in antifungal activity. [, ]

Q5: What are the major metabolites of this compound produced by fungi?

A5: Fungi typically modify the prenyl side chain of this compound. Some identified metabolites include dihydrofurano-isoflavones, isoflavones with oxygenated terminal methyl groups, and dihydropyrano-isoflavones. [, , , ]

Q6: How do the metabolites of this compound compare in terms of antifungal activity?

A6: The metabolites generally exhibit lower antifungal activity compared to this compound. For instance, 2″,3″-dihydro-3″-hydroxythis compound (AF-1) and a dihydrofuranoisoflavone (BG-1), both metabolites of this compound, showed significantly reduced toxicity against Cladosporium herbarum compared to the parent compound. []

Q7: Have any studies explored the stereochemistry of this compound and its metabolites?

A7: Yes, circular dichroism (CD) spectroscopy has been employed to investigate the stereochemistry of dihydrofurano-isoflavones derived from this compound. [] This technique helped determine the absolute configuration of specific chiral centers within these molecules. []

Q8: What is the role of this compound in lupin plants, besides its antifungal activity?

A9: this compound, along with other isoflavonoids, may be involved in regulating plant growth and development. [] For example, this compound displays a specific distribution pattern within lupin hypocotyls, suggesting a potential role in controlling cell wall peroxidase activity, which is crucial for lignification. []

Q9: How is the production of this compound and other isoflavonoids influenced by external factors?

A10: Studies show that the production of this compound and related compounds can be triggered by environmental stressors. [] For instance, treating lupin plants with fungal elicitors or copper chloride significantly increased the accumulation and secretion of this compound and other isoflavonoid aglycones. []

Q10: What analytical techniques are commonly employed to study this compound and its derivatives?

A10: Various techniques are used to isolate, characterize, and quantify this compound and its metabolites. These include:

- Chromatographic methods: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS/MS) are frequently used for separation and identification. [, , , , ]

- Spectroscopic techniques: Nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and NOE experiments, are crucial for elucidating the structure and stereochemistry. [, , , ] Additionally, CD spectroscopy provides valuable insights into the three-dimensional structure of these compounds. []

Q11: Has the chemical synthesis of this compound and related compounds been achieved?

A12: Yes, several synthetic routes for this compound and its derivatives have been developed. [, , ] These synthetic approaches typically involve palladium-catalyzed coupling reactions and provide efficient methods for obtaining these compounds. [, , ]

Q12: What are the potential applications of this compound beyond its natural role?

A13: Due to its antifungal properties, this compound has potential applications in agriculture as a natural fungicide. [, ] Its potential interaction with ERα also warrants further investigation for possible therapeutic applications related to cardiovascular health. []

Q13: Are there any known safety concerns regarding this compound?

A14: While this compound is a natural compound, detailed toxicity studies are limited. [] Further research is needed to comprehensively assess its safety profile for various applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.